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Introduction
Fmoc-CPG-OH (Fluorenylmethyloxycarbonyl-Controlled Pore Glass-Hydroxyl) is a solid

support used in solid-phase peptide synthesis (SPPS). The rigid, inorganic nature of controlled

pore glass provides excellent solvent compatibility and mechanical stability, making it a suitable

support for peptide synthesis. The hydroxyl groups on the CPG surface are derivatized with a

linker to which the first Fmoc-protected amino acid is attached.

The loading capacity, or substitution level, of the resin is a critical parameter in SPPS. It defines

the number of reactive sites per gram of resin, typically expressed in millimoles per gram

(mmol/g)[1]. An accurate determination of the loading capacity is essential for calculating the

required amounts of amino acids and coupling reagents, and for determining the final yield of

the synthesis[1]. This document provides detailed protocols for the determination of Fmoc-
CPG-OH resin loading and its application in SPPS.

Determination of Loading Capacity
The most common method for determining the loading of an Fmoc-amino acid-derivatized resin

is to cleave the Fmoc protecting group and measure the concentration of the resulting

dibenzofulvene (DBF) or its piperidine adduct spectrophotometrically[1][2].
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Experimental Protocol: Spectrophotometric
Determination of Fmoc Loading
This protocol describes the cleavage of the Fmoc group from a precisely weighed sample of

dry resin and the subsequent measurement of the UV absorbance of the cleavage solution.

Materials:

Fmoc-CPG-OH resin (dried under vacuum)

N,N-Dimethylformamide (DMF)

Piperidine

UV-Vis Spectrophotometer

1 cm path length quartz cuvettes

Volumetric flasks and pipettes

Analytical balance

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of dry Fmoc-CPG-OH resin

into a small vial or microcentrifuge tube[1][3].

Fmoc Cleavage:

Add a precisely measured volume of 20% piperidine in DMF (e.g., 1.0 mL) to the resin

sample[3].

Agitate the mixture at room temperature for 30-60 minutes to ensure complete cleavage of

the Fmoc group[3].

Dilution:

Allow the resin to settle.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b557778?utm_src=pdf-body
https://www.benchchem.com/product/b557778?utm_src=pdf-body
https://www.peptide.com/custdocs/1198.pdf
https://www.peptideweb.com/loading-protocols
https://www.peptideweb.com/loading-protocols
https://www.peptideweb.com/loading-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully pipette a small, precise volume of the supernatant (e.g., 100 µL) into a 10 mL

volumetric flask.

Dilute to the mark with DMF and mix thoroughly. This represents a dilution factor of 100 (if

starting with 1 mL and diluting 100 µL to 10 mL).

Spectrophotometric Measurement:

Use DMF as a blank to zero the spectrophotometer.

Measure the absorbance of the diluted sample at 301 nm[1]. The absorbance should

ideally be within the linear range of the instrument (typically 0.1 - 1.0).

Calculation:

The loading (L) in mmol/g is calculated using the Beer-Lambert law and the following

formula[1]:

L (mmol/g) = (Absorbance × Dilution Factor × Volume of Cleavage Solution [mL]) / (ε ×

Mass of Resin [mg])

Where:

ε (molar extinction coefficient of the DBF-piperidine adduct) = 7800 L·mol⁻¹·cm⁻¹[1].

The path length is assumed to be 1 cm.

Data Presentation: Typical Loading Capacities
The loading capacity of CPG resins can be tailored for different applications. Below are typical

ranges for Fmoc-amino acid-loaded resins.

Resin Type
Particle Size
(mesh)

Pore Size (Å)
Typical Loading
Range (mmol/g)

Fmoc-CPG-OH 100-200 500 0.2 - 0.5

Fmoc-CPG-OH 200-400 1000 0.1 - 0.3
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Note: These are representative values. Always refer to the manufacturer's certificate of analysis

for the specific loading of a particular batch.

Workflow for Determining Resin Loading
The following diagram illustrates the experimental workflow for the spectrophotometric

determination of Fmoc resin loading.

Weigh Dry Resin
(5-10 mg)

Add 20% Piperidine in DMF
(e.g., 1 mL)

Agitate for 30-60 min
(Fmoc Cleavage)

Dilute Supernatant
(e.g., 100x with DMF)

Measure Absorbance
at 301 nm

Calculate Loading (mmol/g)
using Beer-Lambert Law

Click to download full resolution via product page

Workflow for Determining Resin Loading.

Protocol for Solid-Phase Peptide Synthesis (SPPS)
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This section outlines a standard protocol for manual Fmoc-SPPS using Fmoc-CPG-OH resin.

The process is a cycle of deprotection and coupling steps to elongate the peptide chain[4].

Experimental Protocol: SPPS Cycle
Materials:

Fmoc-CPG-OH resin with the first amino acid attached

Fmoc-protected amino acids

Coupling reagents (e.g., HBTU, HATU)[2][5]

Base (e.g., N,N-Diisopropylethylamine, DIEA)

20% (v/v) Piperidine in DMF

Solvents: DMF, Dichloromethane (DCM)

SPPS reaction vessel

Procedure:

Resin Swelling:

Place the desired amount of resin in the reaction vessel.

Add DMF (approx. 10 mL per gram of resin) and allow it to swell for at least 1-2 hours with

gentle agitation[4]. Drain the solvent.

Fmoc Deprotection:

Add 20% piperidine in DMF to the swollen resin.

Agitate for 3 minutes, then drain[4].

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes

to ensure complete Fmoc removal[4].
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Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Amino Acid Coupling:

Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative

to resin loading) and a coupling agent like HBTU (0.95 eq. relative to the amino acid) in

DMF. Add DIEA (2 eq. relative to the amino acid) and allow the mixture to pre-activate for

2-5 minutes[4].

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

Agitate the mixture at room temperature for 1-2 hours[6].

Drain the coupling solution and wash the resin with DMF (3-5 times).

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A

negative result (yellow beads) indicates success[4].

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Diagram of the SPPS Cycle
This diagram illustrates the core cyclical process of solid-phase peptide synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Note_A_Detailed_Protocol_for_Solid_Phase_Peptide_Synthesis_SPPS_using_Fmoc_4_aminomethyl_benzoic_Acid_Fmoc_4_Amb_OH.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.benchchem.com/pdf/Application_Note_A_Detailed_Protocol_for_Solid_Phase_Peptide_Synthesis_SPPS_using_Fmoc_4_aminomethyl_benzoic_Acid_Fmoc_4_Amb_OH.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Fmoc-AA-Resin

1. Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF)

2. Coupling
(Fmoc-AA, Activator, Base)

Wash (DMF)

Repeat for
Next Amino Acid

 Is sequence
 complete? (No)

End:
Peptidyl-Resin

 Is sequence
 complete? (Yes)

Click to download full resolution via product page

The core Fmoc-SPPS cycle.

Cleavage of Peptide from CPG Resin
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the

solid support and remove any side-chain protecting groups.

Experimental Protocol: Peptide Cleavage and
Deprotection
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Caution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. This procedure must be

performed in a well-ventilated fume hood with appropriate personal protective equipment

(PPE).

Materials:

Dried peptidyl-CPG-resin

Cleavage Cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))[4]

Cold diethyl ether

Centrifuge and tubes

Procedure:

Final Washes: After the final SPPS cycle (and optional N-terminal Fmoc removal), wash the

peptidyl-resin with DCM (3 times) and dry it thoroughly under vacuum[4].

Cleavage Reaction:

Add the cleavage cocktail to the dry resin (e.g., 10 mL per gram of resin)[7].

Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

The optimal time depends on the specific amino acids and protecting groups present[8].

Peptide Precipitation:

Filter the resin to collect the TFA solution containing the cleaved peptide.

Wash the resin with a small amount of fresh TFA and combine the filtrates.

Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10

times the volume of the TFA). A white precipitate of the crude peptide should form[4][7].

Isolation:

Centrifuge the mixture to pellet the crude peptide.
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Carefully decant the ether.

Wash the peptide pellet with cold diethyl ether two more times to remove residual

scavengers.

Dry the final peptide pellet under vacuum.

The crude peptide can then be purified, typically by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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